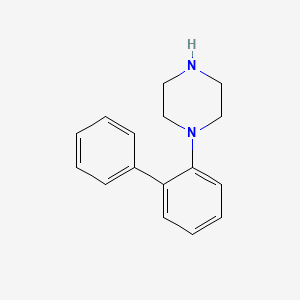

1-(Biphenyl-2-yl) piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Medicinal Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). silae.it This scaffold is considered a "privileged" structure in medicinal chemistry because of its frequent appearance in a wide array of pharmacologically active compounds. researchgate.net The presence of two nitrogen atoms allows for the introduction of two different substituents, enabling fine-tuning of the molecule's properties. researchgate.net The piperazine ring is a core component in drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, antihistamine, and antianginal effects. silae.itresearchgate.net

Many piperazine-containing compounds exert their effects on the central nervous system by interacting with monoamine neurochemical pathways, either through direct receptor binding or by affecting reuptake mechanisms. researchgate.net The 1-arylpiperazines, a subclass to which 1-(biphenyl-2-yl)piperazine belongs, are a particularly well-studied group of bioactive compounds. researchgate.net This class of molecules has been extensively explored for its ability to interact with various G-protein coupled receptors (GPCRs), especially serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of CNS disorders.

Historical Perspective of Biphenyl (B1667301) and Piperazine Hybrid Structures in Drug Discovery

The arylpiperazine moiety has long been recognized as a key interacting element for aminergic GPCRs. Concurrently, the biphenyl scaffold has been utilized to enhance interactions with biological targets. For instance, the biphenyl group can fit into hydrophobic pockets of receptors, and its flexible nature allows for an optimal conformation for binding. frontiersin.org Fragment-based drug discovery efforts have highlighted the biphenyl group's ability to occupy hydrophobic sub-pockets in target proteins. frontiersin.org

The evolution of drug discovery saw researchers moving from simple arylpiperazines to more complex structures to achieve greater selectivity for specific receptor subtypes. Introducing bulky and lipophilic substituents, such as the biphenyl group, at the ortho-position of the phenyl ring in arylpiperazines was found to increase affinity for certain receptors, like the serotonin 5-HT7 receptor, while reducing activity at others, such as the 5-HT1A receptor. researchgate.net This led to the systematic exploration of biphenyl-piperazine hybrids as a means to develop highly selective ligands. This approach has been applied to various targets, including the discovery of inhibitors for the dopamine transporter and non-nucleoside reverse transcriptase inhibitors, where biphenyl-piperazine or related biphenyl-piperidine structures have been key. nih.govnih.govresearchgate.net

Scope and Significance of Research on the 1-(Biphenyl-2-yl)piperazine Moiety

Research focused on the 1-(biphenyl-2-yl)piperazine moiety has been particularly fruitful in the search for ligands targeting the serotonin 7 (5-HT7) receptor. researchgate.netacs.org The 5-HT7 receptor is a promising target for treating conditions like depression and neuropathic pain. nih.gov Studies have shown that antagonists of this receptor can have antidepressant-like effects, while agonists may be useful for pain therapy. nih.gov

In this context, scientists have designed and synthesized series of 1-(biphenyl-2-yl)piperazine derivatives and evaluated their binding affinities. These studies have revealed that substituents on the biphenyl group can significantly influence the compound's affinity and functional activity (i.e., whether it acts as an agonist or antagonist). researchgate.netnih.gov For example, several 1-(biphenyl-2-yl)piperazine derivatives have demonstrated high, nanomolar-range affinity for the 5-HT7 receptor and over 100-fold selectivity against other receptors like the 5-HT1A and α1-adrenergic receptors. acs.org

One study systematically analyzed the effect of placing various substituents on the distal phenyl ring of the biphenyl group. researchgate.net The findings from such structure-activity relationship (SAR) studies are crucial for rational drug design. Molecular docking studies suggest that the biphenyl moiety can form specific hydrophobic interactions within the 5-HT7 receptor binding site. nih.gov The significance of this research lies in the identification of potent and selective tool compounds for studying 5-HT7 receptor function and as potential leads for the development of new therapeutics.

Beyond serotonin receptors, the biphenyl-piperazine scaffold has been investigated for its interaction with other important CNS targets. For instance, derivatives where the biphenyl moiety is linked to a piperazine via a methylthio-ethyl group have been evaluated as dopamine transporter (DAT) inhibitors. nih.gov These studies found that replacing other aromatic systems with the (4′-chloro-[1,1′-biphenyl]-2-yl)methyl substituent was generally well-tolerated at the DAT. nih.gov

Research Data on 1-(Biphenyl-2-yl)piperazine Derivatives

The following table summarizes binding affinity data for a selection of 1-(biphenyl-2-yl)piperazine derivatives at the human 5-HT7 receptor, illustrating the impact of substitution on the biphenyl ring.

Data sourced from a study on the 1-(2-Biphenyl)piperazine motif for 5-HT7 receptor ligands. researchgate.net

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRVRTJVCWZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029791 | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-18-4 | |

| Record name | 1-(2-Diphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DIPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for the 1-(Biphenyl-2-yl)piperazine Core

The formation of the 1-(biphenyl-2-yl)piperazine core relies on several well-established synthetic transformations, including nucleophilic substitution, reductive alkylation, and cross-coupling reactions.

Nucleophilic Substitution Reactions with Biphenyl (B1667301) Halides and Piperazine (B1678402)

A primary and direct method for synthesizing the 1-(biphenyl-2-yl)piperazine scaffold involves the nucleophilic substitution reaction between a 2-halobiphenyl, such as 2-bromobiphenyl, and piperazine. google.comchemicalbook.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures, generally between 60-80°C. The use of an excess of piperazine can help to minimize the formation of undesired bis-arylated products. The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the carbon atom bearing the halogen on the biphenyl ring. The choice of the halogen on the biphenyl substrate can influence the reaction conditions, with iodides and bromides being more reactive than chlorides.

Another approach within this category is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the coupling of aryl halides with amines and is particularly useful for forming the C-N bond between the biphenyl moiety and the piperazine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. google.combeilstein-journals.org

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, provides an alternative route to 1-(biphenyl-2-yl)piperazine. mdpi.com This two-step process in one-pot typically involves the reaction of a biphenyl-2-carbaldehyde or a related ketone with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). chemicalbook.comnih.gov This method is valued for its mild reaction conditions and broad functional group tolerance. nih.gov For instance, a biphenyl ketone can be condensed with piperazine, followed by reduction with hydrogen gas over a palladium on carbon (Pd/C) catalyst to yield the target compound.

Suzuki Coupling and Related Cross-Coupling Methods in Biphenyl Moiety Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for constructing the biphenyl scaffold itself, which can then be further functionalized to yield 1-(biphenyl-2-yl)piperazine. gre.ac.ukfujifilm.comrsc.org This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide. fujifilm.commdpi.com For the synthesis of the target compound, one could react 2-bromophenylpiperazine with phenylboronic acid. vulcanchem.com This approach allows for the introduction of a wide variety of substituents on either of the phenyl rings by using appropriately substituted starting materials. researchgate.netmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. fujifilm.com

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

In addition to established methods, advanced synthetic strategies are being explored to enhance efficiency and sustainability. Microwave-assisted synthesis has been shown to significantly reduce reaction times for related arylpiperazine syntheses. vulcanchem.com For instance, microwave irradiation can accelerate the Suzuki-Miyaura coupling, leading to higher yields in shorter timeframes compared to conventional heating. vulcanchem.com

Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, offers a green and highly selective alternative. beilstein-journals.orgfrontiersin.org While specific examples for 1-(biphenyl-2-yl)piperazine are not extensively documented, the principles of chemo-enzymatic synthesis can be applied. For instance, lipases can be used for regioselective acylation or deacylation of intermediates, and oxidoreductases can perform stereoselective reductions. beilstein-journals.org This approach can provide access to chiral derivatives and complex analogues that are challenging to obtain through purely chemical methods. frontiersin.org

Preparation of Diverse 1-(Biphenyl-2-yl)piperazine Analogues and Derivatives

The 1-(biphenyl-2-yl)piperazine core serves as a versatile platform for the synthesis of a wide array of analogues and derivatives through modifications at various positions, most notably on the piperazine nitrogen.

N-Substitution on the Piperazine Ring

The secondary amine of the piperazine ring in 1-(biphenyl-2-yl)piperazine is a key site for derivatization, allowing for the introduction of a diverse range of substituents through N-alkylation, N-arylation, and N-acylation reactions. acs.org

N-Alkylation: This is commonly achieved by reacting 1-(biphenyl-2-yl)piperazine with an alkyl halide or a similar electrophile in the presence of a base to neutralize the resulting acid. acs.orgnih.gov Reductive amination with aldehydes or ketones is another effective method for N-alkylation. nih.govacs.org For example, reaction with an aldehyde under reductive conditions can introduce a variety of alkyl groups. mdpi.com

N-Arylation: The introduction of an aryl group at the N4-position of the piperazine ring is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.orgnih.govrsc.org This allows for the synthesis of derivatives with a second, different aryl group attached to the piperazine.

N-Acylation: Acyl groups can be readily introduced by reacting 1-(biphenyl-2-yl)piperazine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. acs.orgresearchgate.netgoogle.com This leads to the formation of amide derivatives with a wide range of electronic and steric properties.

The following table summarizes some examples of N-substituted derivatives of 1-(biphenyl-2-yl)piperazine and the methods used for their synthesis.

| Derivative Type | Reagents and Conditions | Reference |

| N-Alkyl | Alkyl halide, base | acs.org |

| Aldehyde, reductive amination | acs.orgmdpi.com | |

| N-Aryl | Aryl halide, Pd catalyst, base | nih.govrsc.org |

| N-Acyl | Acyl chloride, base | acs.orgresearchgate.netgoogle.com |

Biphenyl Moiety Modifications (e.g., Substituted Biphenyl Rings)

Modifications to the biphenyl moiety of the 1-(biphenyl-2-yl)piperazine scaffold are a primary strategy for modulating receptor affinity and selectivity. The introduction of various substituents onto one or both phenyl rings can significantly influence the electronic properties and steric profile of the molecule, leading to altered interactions with biological targets.

A common method for creating substituted biphenyl analogues involves the Suzuki coupling reaction. semanticscholar.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a protected iodophenyl piperazine intermediate and a range of commercially available substituted benzene (B151609) boronic acids. semanticscholar.orgacs.org Subsequent deprotection, typically using trifluoroacetic acid, yields the desired substituted 1-(biphenyl-2-yl)piperazine derivative. semanticscholar.orgacs.org

Research has focused on introducing methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups at various positions on the biphenyl rings. semanticscholar.orgnih.gov These substitutions are intended to probe for potential hydrogen-bonding interactions with receptor sites. semanticscholar.orgnih.gov For instance, derivatives with monohydroxyl substitution on the meta position of the distal phenyl ring have shown high potency. nih.gov The conversion of methoxy substituents to their corresponding hydroxyl analogues is often achieved through demethylation using reagents like boron tribromide (BBr₃) or aqueous hydrobromic acid (HBr). semanticscholar.org

Halogenation of the biphenyl ring is another modification strategy. For example, the introduction of a fluoro group at the 4'-position or a bromo group at the 2'-position has been shown to have distinct effects on receptor binding affinities. nih.gov While 4'-fluoro substitution selectively increased affinity for certain receptor subtypes, 2'-bromo substitution led to a decrease in affinity at several others. nih.gov These findings highlight how small changes to the biphenyl group can lead to significant shifts in subunit selectivity. nih.gov

| Derivative | Modification | Synthetic Method Highlight | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(3'-Hydroxybiphenyl-4-yl)piperazine analogue | Monohydroxyl substitution at the meta position of the distal phenyl ring | Suzuki coupling followed by demethylation | Found to be the most potent among a series of analogues for D3 receptors. nih.gov | nih.gov |

| (2S,3R)-1-(2'-Bromobiphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid | 2'-Bromo substitution on the biphenyl group | - | Reduced antagonist affinity 3- to 5-fold at NR2A-, NR2B-, and NR2D-containing receptors. nih.gov | nih.gov |

| (2S,3R)-1-(4'-Fluorobiphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid | 4'-Fluoro substitution on the biphenyl group | - | Selectively increased NR2A affinity. nih.gov | nih.gov |

| 1-(2'-Methoxy-biphenyl-4-yl)piperazine | Methoxy substitution at the 2' position | Reaction of a t-Boc protected precursor with TFA in CH₂Cl₂. nih.gov | Serves as an intermediate for hydroxylated analogues. nih.gov | nih.gov |

Introduction of Bridging Linkers and Side Chains

The introduction of bridging linkers and side chains to the piperazine ring is a key derivatization strategy to explore the spatial requirements of receptor binding pockets and to introduce new functionalities. These linkers can vary in length, rigidity, and chemical nature, connecting the 1-(biphenyl-2-yl)piperazine core to other pharmacophoric groups.

One approach involves the N-alkylation of the piperazine ring. For example, a series of derivatives were synthesized by reacting 4'-bromomethyl-biphenyl-2-carbonitrile with various cyclic secondary amines, effectively linking the biphenyl moiety to a second heterocyclic ring via a methylene (B1212753) bridge. researchgate.net In other studies, side chains are introduced through reductive amination. This involves reacting an aldehyde-functionalized biphenyl-piperazine intermediate with an amine, such as (±)-pramipexole, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). semanticscholar.org

The length of the linker can also be systematically varied. Researchers have synthesized analogues with linkers of different carbon lengths (e.g., changing a two-carbon ethylene (B1197577) linker to a four-carbon butyl linker) to assess the impact on biological activity. semanticscholar.org Furthermore, conformationally restricted "bridged piperazines" have been designed where a carbon bridge is installed across the piperazine ring (e.g., C2 and C6 positions), creating bicyclic systems like 2,5-diazabicyclo[2.2.2]octane. nih.govtuwien.at These rigid scaffolds help to present the pharmacophore in a more defined conformation. nih.gov The synthesis of such structures can be complex, sometimes starting from chiral pool materials like (S)-glutamate and involving multi-step sequences that include Dieckmann analogous cyclizations. nih.govnih.gov

| Derivative Type | Linker/Side Chain | Synthetic Strategy | Purpose of Modification | Reference |

|---|---|---|---|---|

| N-Alkylpiperazine derivatives | Methylene bridge to a secondary amine | Reaction of 4'-(bromomethyl)-biphenyl-2-carbonitrile with cyclic secondary amines. researchgate.net | To synthesize potential ACE and α-amylase inhibitors. researchgate.net | researchgate.net |

| Pramipexole hybrids | Ethyl or butyl linker | Reductive amination of an arylpiperazine aldehyde with pramipexole. semanticscholar.org | To explore the impact of linker length on dopamine (B1211576) receptor affinity. semanticscholar.org | semanticscholar.org |

| Bridged piperazines | Ethylene bridge across the piperazine ring (2,5-diazabicyclo[2.2.2]octane) | Multi-step synthesis starting from N-Cbz-glycine succinimide (B58015) ester and L-homoserine lactone. tuwien.at | To create conformationally restricted analogues. tuwien.at | tuwien.at |

| 1,2,3-Triazol-benzonitrile derivatives | Piperazin-1-ylmethyl side chain | Reductive amination using NaCNBH₃. nih.gov | To develop inhibitors of the PD-1/PD-L1 interaction. nih.gov | nih.govacs.org |

Incorporation into Complex Molecular Scaffolds (e.g., Ethanones, Trazodone (B27368) Analogues, Carbamates, Thiazolylhydrazines)

The 1-(biphenyl-2-yl)piperazine moiety is a valuable building block that has been incorporated into a wide array of more complex molecular scaffolds to generate compounds with diverse pharmacological activities.

Ethanone (B97240) Derivatives: Ethanone functionalities are introduced by reacting a substituted piperazine with an appropriate α-bromo ethanone intermediate. For example, 1-(biphenyl-4-yl)-2-bromoethanone can be reacted with a piperazine-containing molecule, like ciprofloxacin, in the presence of a base such as sodium bicarbonate (NaHCO₃) to yield N-substituted piperazinyl quinolone derivatives. asianpubs.org Similarly, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones can be synthesized and further alkylated to produce novel antimicrobial agents. rasayanjournal.co.in

Trazodone Analogues: Several trazodone analogues have been synthesized where the typical 3-chlorophenyl group is replaced by a biphenyl moiety. A modern, eco-friendly approach to synthesizing these analogues involves a microwave-assisted, one-step reductive alkylation. mdpi.comresearchgate.net In this method, an aldehyde intermediate, 6-(3-oxo nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-2(3H)-yl)hexanal, is reacted with 1-([1,1′-biphenyl]-2-yl)piperazine in the presence of sodium borohydride (B1222165) (NaBH₄) in ethanol. mdpi.comresearchgate.net This procedure yields the final trazodone analogue efficiently. mdpi.comresearchgate.net

Carbamates: Carbamate (B1207046) derivatives are another important class of compounds. The synthesis can involve reacting the piperazine nitrogen with a chloroformate. For instance, phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate is synthesized by coupling the corresponding amino-piperazine precursor with phenyl chloroformate. In a more complex example, a multi-step process was used to prepare 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzamido}ethyl)piperidin-4-yl N-({1,1'-biphenyl}-2-yl)carbamate, a compound where the biphenyl-2-yl carbamate is attached to a piperidinyl ethyl side chain. google.com

Thiazolylhydrazines: This class of compounds is typically synthesized via a multi-step sequence. The process starts with the preparation of a substituted benzaldehyde, such as 4-(4-methylpiperazin-1-yl)benzaldehyde, which is then reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. mdpi.comresearchgate.net This intermediate subsequently undergoes a Hantzsch-type thiazole (B1198619) synthesis by reacting with a 2-halo-1-phenylethanone derivative, in this case, 1-([1,1'-biphenyl]-4-yl)-2-bromoethanone, to yield the final thiazolylhydrazine-piperazine derivative. mdpi.comresearchgate.net

| Scaffold Type | Key Intermediate(s) | Reaction Highlight | Resulting Compound Example | Reference |

|---|---|---|---|---|

| Ethanones | 1-(Biphenyl-4-yl)-2-bromoethanone; Ciprofloxacin | Nucleophilic substitution in DMF | 1-Cyclopropyl-6-fluoro-7-(4-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | asianpubs.org |

| Trazodone Analogues | 1-([1,1′-Biphenyl]-2-yl)piperazine; 6-(3-Oxo nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-2(3H)-yl)hexanal | Microwave-assisted reductive alkylation with NaBH₄ | 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)- nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one | mdpi.comresearchgate.net |

| Carbamates | Biphenyl-2-ylcarbamic acid l-(2-methylaminoethyl)piperidin-4-yl ester | Amide coupling | 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzamido}ethyl)piperidin-4-yl N-({1,1'-biphenyl}-2-yl)carbamate | google.com |

| Thiazolylhydrazines | 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide; 1-([1,1'-biphenyl]-4-yl)-2-bromoethanone | Hantzsch thiazole synthesis | 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-([1,1'-biphenyl]-4-yl)thiazole | mdpi.com |

Molecular Interactions and Receptor Pharmacology Preclinical/in Vitro/in Silico

Serotonergic System Modulation

The 1-(biphenyl-2-yl)piperazine moiety is a core structural feature in various ligands designed to interact with the serotonin (B10506) system. Its derivatives have been extensively studied to understand their affinity and functional impact on different 5-hydroxytryptamine (5-HT) receptor subtypes.

5-Hydroxytryptamine (5-HT) Receptor Subtype Affinities and Selectivities (5-HT1A, 5-HT2A, 5-HT7)

Research into derivatives of 1-(biphenyl-2-yl)piperazine highlights a notable affinity for the 5-HT7 receptor. Studies on a series of these compounds have shown that modifications to the biphenyl (B1667301) ring system can yield ligands with nanomolar affinities for the 5-HT7 receptor. acs.orgnih.gov Specifically, these compounds have demonstrated high selectivity for the 5-HT7 receptor, showing over 100-fold greater selectivity against the 5-HT1A receptor. acs.orgnih.gov

The biphenyl-like structure linked to the piperazine (B1678402) ring is considered favorable for affinity at the 5-HT7 receptor. nih.gov In broader studies of arylpiperazines, the biphenyl system has also been shown to be compatible with high affinity for the 5-HT1A receptor. nih.gov For instance, certain arylpiperazine derivatives containing a biphenyl-like structure exhibit Kᵢ values below 17.6 nM for the 5-HT1A receptor. nih.gov The nature of the biphenyl system also significantly influences the affinity for 5-HT2A receptors. nih.gov

| Receptor Subtype | Affinity (Kᵢ or IC₅₀) | Selectivity Profile | Reference |

|---|---|---|---|

| 5-HT7 | Nanomolar range | >100-fold selective over 5-HT1A | acs.orgnih.gov |

| 5-HT1A | Can be high (< 17.6 nM for some derivatives) | Generally lower affinity than for 5-HT7 in selective ligands | nih.gov |

| 5-HT2A | Moderately to highly influenced by biphenyl structure | Variable depending on substitution | nih.gov |

Agonist and Antagonist Functional Profiles at Serotonin Receptors

The functional activity of 1-(biphenyl-2-yl)piperazine derivatives at serotonin receptors can be complex and context-dependent. For example, the compound 1-[2-(4-Methoxyphenyl)phenyl]piperazine, a derivative, displayed 5-HT7 agonist properties in a guinea pig ileum assay. acs.orgnih.gov However, in a different cellular context—HeLa cells expressing the 5-HT7 receptor—the same compound acted as an antagonist, blocking the accumulation of cAMP mediated by 5-HT. acs.orgnih.gov This suggests that the functional profile (agonist versus antagonist) can be influenced by the specific biological system used for testing.

Ligand-Receptor Binding Kinetics and Occupancy Studies (e.g., Radioligand Binding Assays)

The affinity and selectivity of 1-(biphenyl-2-yl)piperazine and its analogs for serotonin receptors are typically determined using radioligand binding assays. nih.gov These assays are a standard method for studying ligand-receptor interactions. nih.gov In these experiments, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand. The ability of an unlabeled compound, such as a 1-(biphenyl-2-yl)piperazine derivative, to displace the radioligand from the receptor is measured. nih.gov The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the compound for the receptor. nih.govresearchgate.net

Dopaminergic System Engagement

The interaction of 1-(biphenyl-2-yl)piperazine and related structures with the dopaminergic system is another critical aspect of its pharmacological profile, encompassing both dopamine (B1211576) receptors and the dopamine transporter.

Dopamine Receptor Subtype Affinities (D₁, D₂, D₃, D₅)

The five subtypes of dopamine receptors are categorized into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) subfamilies. nih.gov Arylpiperazine compounds, including those with a biphenyl structure, have been evaluated for their affinity at these receptors. nih.gov For D₂-like receptors, the terminal fragment attached to the piperazine ring can have a significant impact on binding affinity. nih.gov Conversely, for D₁-like receptors, the biphenyl-like system itself appears to have a greater effect on affinity. nih.gov Generally, many arylpiperazine derivatives show lower affinity for dopamine receptors compared to serotonin receptors, a property that is often exploited in the design of selective 5-HT ligands. nih.gov

| Receptor Subtype | Affinity Profile | Key Structural Determinant | Reference |

|---|---|---|---|

| D₁-like (D₁, D₅) | Influenced by the biphenyl-like system | Biphenyl moiety | nih.gov |

| D₂-like (D₂, D₃) | Influenced by the terminal fragment | Terminal chemical group | nih.gov |

Dopamine Transporter (DAT) Inhibition Mechanisms

The biphenyl moiety is a key feature in a class of atypical dopamine transporter (DAT) inhibitors. acs.orgnih.gov A series of compounds incorporating a (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine structure were synthesized and evaluated for their DAT binding affinities. acs.orgnih.gov These studies revealed that the biphenyl group is well-tolerated for maintaining high affinity at the DAT. acs.orgnih.gov The mechanism of action for some piperazine-based DAT inhibitors, such as GBR 12909, involves inducing a conformational change in the transporter protein upon binding. nih.gov This interaction is characterized by a rapid initial association step followed by a slower "isomerization step," a mechanism that appears to be a general property of the dopamine transporter protein. nih.gov

Antidopaminergic Activity in Preclinical Behavioral Models

Derivatives of 1-(Biphenyl-2-yl) piperazine, specifically 1-aryl-4-(biarylmethylene)piperazines, have been synthesized and evaluated for their affinity to dopamine D(2) receptors. nih.gov These investigations are part of efforts to identify potential atypical antipsychotic agents. Selected compounds from this class have undergone in vivo evaluation to assess their behavioral effects, leading to the identification of a candidate for clinical evaluation as an atypical antipsychotic with a potentially reduced risk of extrapyramidal side effects. nih.gov Further studies on structurally related compounds, such as (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, have also explored interactions with the dopamine transporter (DAT), indicating that the biphenylpiperazine scaffold is of significant interest for modulating dopaminergic systems. nih.gov

Other Neurotransmitter System Interactions

Melacortin Receptor (MC) Ligand Binding

The piperazine scaffold, a core component of this compound, has been incorporated into molecules designed to interact with the melanocortin receptor system. Specifically, compounds described as (piperazinylethyl)piperazines have been investigated as inhibitors of the binding between Agouti-related protein (AGRP) and the melanocortin-4 receptor (MC4R). nih.gov AGRP is an endogenous antagonist of melanocortin receptors, and its opposition to satiety-inducing signals makes it a target in metabolic research. nih.gov The development of piperazine-based inhibitors for this interaction highlights the utility of this chemical moiety in targeting melanocortin receptors. nih.gov

Histamine (B1213489) H4 Receptor Ligand Interactions

While various piperazine and piperidine derivatives have been extensively studied for their interactions with histamine receptors, the focus has largely been on the H3 subtype. acs.orgugr.es In studies where selectivity was profiled, piperazine-containing compounds demonstrated very low affinity for the histamine H4 receptor. For one extensively profiled derivative, the binding affinity (Ki) for the human H4 receptor was greater than 10,000 nM, indicating a lack of significant interaction at this specific subtype. ugr.es This suggests that while the broader biphenyl-piperazine class may interact with the histaminergic system, the H4 receptor is not a primary target.

Monoamine Oxidase (MAO) Isoenzyme Inhibition (MAO-A, MAO-B)

A significant area of investigation for 1,4-biphenylpiperazine derivatives has been their activity as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov In one study, a series of 21 new 1,4-biphenylpiperazine derivatives were synthesized and evaluated, with all compounds showing inhibitory activity against human MAO (hMAO) enzymes. nih.gov

A majority of these analogues (17 out of 21) displayed selectivity for the hMAO-B isoenzyme over the hMAO-A isoenzyme. nih.gov One of the most potent compounds identified exhibited an IC50 value of 53 nM for hMAO-B, with a selectivity index of 1122-fold over MAO-A. nih.gov This potency is comparable to the reference drugs rasagiline (IC50 = 66 nM) and selegiline (IC50 = 40 nM). nih.gov Kinetic and reversibility studies of the most potent derivative revealed that it acts as a reversible and mixed competitive inhibitor of hMAO-B, with a Ki value of 17 nM. nih.gov

| Compound | Target Isoenzyme | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Inhibition Type |

|---|---|---|---|---|

| Lead Biphenylpiperazine Derivative (Compound 20) | hMAO-B | 53 | 1122-fold over MAO-A | Reversible, Mixed Competitive |

| Rasagiline (Reference) | hMAO-B | 66 | N/A | Irreversible |

| Selegiline (Reference) | hMAO-B | 40 | N/A | Irreversible |

Enzyme Modulation Beyond Neurotransmitter Systems

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The piperazine moiety is a structural feature found in several potent inhibitors of fatty acid amide hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. nih.govmdpi.com The inhibition of FAAH leads to increased levels of these endogenous lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov

Piperazine-based ureas, such as JNJ1661010, have been identified as reversible FAAH inhibitors. nih.gov Computational analyses suggest that the piperazine ring plays a role in the interaction with the enzyme. It is hypothesized that the limited flexibility of the piperazine ring favors a conformational distortion of the urea functionality within the FAAH active site. This distortion facilitates a covalent interaction between the inhibitor and the catalytic serine residue (Ser241) of the enzyme, leading to its inhibition. nih.gov

Adenosine Kinase Inhibition (e.g., Mycobacterium tuberculosis Adenosine Kinase)

The purine salvage pathway is critical for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. A key enzyme in this pathway, Mtb adenosine kinase (MtbAdoK), has been identified as a promising target for novel antitubercular drugs. acs.orgnih.gov This enzyme is structurally and biochemically distinct from its human counterpart, presenting an opportunity for selective inhibition. nih.gov

Research into adenosine analogues has led to the structure-guided design and synthesis of potent inhibitors of MtbAdoK. acs.org In the synthesis of these novel inhibitors, the 1-([1,1′-biphenyl]-4-yl)piperazine moiety has been utilized as a building block. acs.org Structure-activity relationship (SAR) studies have been conducted to understand the topography of the enzyme's active site, aiming to rationally design compounds that are potent and selective substrates or inhibitors. nih.gov One such potent inhibitor identified, 5′-amino-5′-deoxy-Ado, displayed a competitive mode of inhibition with a Ki of 0.8 μM. nih.gov The overarching goal of this research is to develop new chemical entities that can effectively inhibit Mtb growth by targeting essential enzymes like adenosine kinase. acs.orgnih.gov

Broader Biological Activity Spectrum (Preclinical/In Vitro)

The 1-arylpiperazine scaffold, to which 1-(biphenyl-2-yl)piperazine belongs, is a "privileged" structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. This has led to the exploration of its derivatives across a wide range of potential therapeutic applications targeting the central nervous system (CNS). researchgate.net

Antipsychotic Activity in Behavioral Models

Derivatives of 1-arylpiperazine are extensively studied for their potential to treat CNS disorders like schizophrenia. The antipsychotic effect of many drugs is linked to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors. mdpi.comdoi.org Compounds featuring the arylpiperazine structure often show a high affinity for these key receptors. mdpi.com

Preclinical behavioral models are used to assess antipsychotic-like potential. For instance, the ability of a compound to antagonize apomorphine-induced climbing behavior in mice is indicative of in vivo dopamine receptor antagonist activity. doi.org Another important assessment is the catalepsy test, which evaluates the risk of a compound inducing extrapyramidal side effects, a common issue with "typical" antipsychotic agents. mdpi.comdoi.org Atypical antipsychotics are expected to inhibit conditioned avoidance responses without inducing catalepsy at therapeutically relevant doses. doi.org Research has focused on creating multitarget-directed ligands (MTDLs) by hybridizing the 1-(biphenyl-2-yl)piperazine moiety to target both serotonin and dopamine receptors simultaneously, a strategy that could be beneficial in treating psychosis.

Anxiolytic-like Effects in Preclinical Paradigms

Several preclinical studies have demonstrated the anxiolytic-like properties of arylpiperazine derivatives. mdpi.comsilae.itnih.gov These effects are commonly evaluated using behavioral paradigms such as the elevated plus-maze (EPM) test, the light-dark box test, and the four-plate test in rodents. nih.govnih.gov

In these models, an increase in behaviors such as the time spent in the open arms of the EPM or the number of punished crossings in the four-plate test is interpreted as an anxiolytic-like effect. mdpi.comnih.govnih.gov The mechanism of action for this anxiolytic activity is often linked to the modulation of serotonergic systems, particularly through interaction with 5-HT1A receptors. silae.itnih.gov For example, studies have shown that the anxiolytic effects of certain piperazine derivatives can be reversed by a selective 5-HT1A antagonist, confirming the involvement of this receptor. nih.gov Some derivatives may also exert their effects through interactions with the GABAergic system or nicotinic pathways. nih.govnih.gov

Table 1: Anxiolytic-like Effects of Piperazine Derivatives in Preclinical Models

| Compound Class | Behavioral Test | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Arylpiperazine Derivatives | Elevated Plus-Maze (EPM) | Confirmation of anxiolytic effects. nih.gov | Direct 5-HT |

| 2-methoxyphenylpiperazine Derivative | Four-Plate Test | Increased number of punished crossings. mdpi.com | Blockade of 5-HT |

Antidepressant-like Activity in Behavioral Tests (e.g., Forced Swim Test)

The potential antidepressant-like activity of piperazine derivatives has been assessed in various preclinical models, most notably the Forced Swim Test (FST). nih.govresearchgate.net The FST is a widely used pharmacological predictive model where a reduction in the duration of immobility is interpreted as an antidepressant-like effect. researchgate.netmdpi.com

Studies have shown that certain piperazine derivatives significantly reduce immobility time in the FST in mice. nih.gov The mechanism often involves the modulation of monoamine neurochemical pathways, particularly the serotonergic system. nih.gov For instance, the antidepressant-like effect of one xanthone-piperazine derivative was found to be mediated through its interaction with the serotonergic system. nih.gov The development of dual-acting ligands that target both serotonin and dopamine systems is an area of interest for creating novel antidepressants based on the 1-(biphenyl-2-yl)piperazine scaffold. In silico studies have also explored phenyl piperazine derivatives as potential mono-amino oxidase (MAO) inhibitors, another established target for antidepressant drugs. jetir.orgnih.gov

Table 2: Antidepressant-like Activity in the Forced Swim Test (FST)

| Compound Class | Model | Key Finding | Implied Mechanism |

|---|---|---|---|

| Xanthone-Piperazine Derivative | FST in mice | Reduced immobility time. nih.gov | Mediated through the serotonergic system. nih.gov |

| Neurokinin Receptor Antagonists | FST in rats | Decreased immobility times. nih.gov | Antagonism of NK1, NK2, and NK3 receptors. nih.gov |

Neuroprotective Effects

The neuroprotective potential of compounds containing the biphenyl-piperazine scaffold has been investigated, particularly in the context of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov One such derivative, a D2/D3 receptor agonist, demonstrated protective effects against MPP+ toxicity in dopaminergic MN9D cells. nih.gov MPP+ is a neurotoxin used to model Parkinson's disease by inducing cell death in dopaminergic neurons. nih.gov

The mechanisms underlying the neuroprotective effects of piperazine-related compounds can be multifaceted. Studies on other piperazine-containing molecules, like piperine, have shown that these effects can be mediated through a combination of antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov Specifically, these actions include reducing oxidative stress, inhibiting the activation of microglia (the brain's immune cells), decreasing the expression of pro-inflammatory cytokines like IL-1β, and maintaining the balance of pro- and anti-apoptotic proteins such as Bax and Bcl-2. nih.gov

Anti-inflammatory Potential (Mechanistic Studies)

The piperazine scaffold is a core component of many molecules with demonstrated anti-inflammatory potential. thieme-connect.denih.govbiomedpharmajournal.org Mechanistic studies have revealed that these compounds can exert their effects through various pathways.

One key mechanism is the reduction of pro-inflammatory mediators. For example, a pyrazole-piperazine derivative was shown to reduce paw edema and pleurisy induced by carrageenan in animal models. nih.gov This effect was accompanied by a significant decrease in cell migration, particularly of polymorphonuclear cells, into the inflamed area. nih.gov Furthermore, the compound inhibited the activity of myeloperoxidase, an enzyme involved in oxidative stress during inflammation, and lowered the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Other studies suggest that some piperazine derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are well-known targets for anti-inflammatory drugs. thieme-connect.de

Table 3: Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 5′-amino-5′-deoxy-Ado |

| Apomorphine |

| MPP+ (1-methyl-4-phenylpyridinium) |

| Piperine |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Bax |

| Bcl-2 |

| JJGW08 |

| Olanzapine |

| 3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one dihydrochloride (HBK-6) |

Antimicrobial and Antifungal Activity (Mechanistic Studies)

Extensive research into piperazine-containing compounds has established them as a versatile scaffold in the development of new antimicrobial and antifungal agents. researchgate.netijpras.comnih.gov While direct mechanistic studies specifically elucidating the antimicrobial and antifungal actions of this compound are not extensively detailed in publicly available literature, the broader family of phenylpiperazine and related derivatives has been the subject of numerous preclinical investigations. These studies provide insights into the potential mechanisms through which this class of compounds, including this compound, may exert its effects. The antimicrobial and antifungal activity of these derivatives is often associated with their molecular structure, particularly the nature of substitutions on the piperazine and phenyl rings. nih.gov

The lipophilicity conferred by aromatic groups, such as the biphenyl moiety, is considered a significant factor in the antibacterial activity of piperazine-based molecules. tandfonline.com This property can facilitate the compound's ability to interact with and penetrate microbial cell membranes.

In Silico and In Vitro Mechanistic Insights

Mechanistic studies, including molecular docking and enzymatic assays on various piperazine derivatives, have pointed towards several potential modes of action.

Enzyme Inhibition: A prominent proposed mechanism for the antimicrobial action of some piperazine derivatives is the inhibition of essential bacterial or fungal enzymes.

Enoyl-ACP Reductase (ENR) Inhibition: Molecular docking studies have been performed to investigate the interaction between piperazine derivatives and ENR, a crucial enzyme in the bacterial fatty acid biosynthesis pathway. mdpi.com These computational models suggest that the piperazine scaffold can fit into the active site of the E. coli ENR, indicating a potential mechanism for its antibacterial effects. mdpi.com

Fungal CYP51 (Sterol 14α-demethylase) Inhibition: In the context of antifungal activity, some biphenyl imidazole derivatives have been investigated as inhibitors of CYP51, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Preliminary studies suggest that their antifungal potency may stem from this inhibitory action. researchgate.net Molecular docking studies on other piperazine derivatives have also predicted that they may target Candida albicans CYP51, further supporting this as a potential mechanism. nih.gov

Disruption of Cell Membrane Integrity: Research on piperazine-based polymers indicates that these molecules can target and disrupt the cytoplasmic membrane of bacteria. nih.govresearchgate.net This disruption leads to the leakage of intracellular components and ultimately results in cell death. nih.gov The mechanism involves the piperazine polymer interacting with the bacterial cell wall and membrane, causing structural damage. researchgate.net

Anti-Virulence Activity: A novel approach to antifungal therapy focuses on targeting virulence factors rather than causing direct fungal cell death. Studies on (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have shown that these compounds can suppress the virulence of Candida albicans. nih.gov This is achieved by interfering with the morphological transition from yeast to hyphal forms, a critical step in the pathogenesis of infections, and by inhibiting biofilm formation. nih.gov Notably, these compounds did not inhibit the growth of C. albicans cells, suggesting a specific anti-virulence mechanism. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of various piperazine derivatives against a selection of bacterial and fungal strains, as reported in preclinical studies.

| Compound Type | Microorganism | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 1-Benzhydryl-piperazine sulfonamide derivative (8d) | Staphylococcus aureus | ATCC 25953 | 16 | tandfonline.com |

| 1-Benzhydryl-piperazine sulfonamide derivative (8e) | Escherichia coli | ATCC 25922 | 32 | tandfonline.com |

| 1-Benzhydryl-piperazine carboxamide derivative (9c) | Bacillus subtilis | ATCC 6051 | 16 | tandfonline.com |

| 1-Benzhydryl-piperazine carboxamide derivative (9f) | Pseudomonas aeruginosa | ATCC 2853 | 32 | tandfonline.com |

| N,N′-bis(1,3,4-thiadiazole) piperazine derivative (4) | Staphylococcus aureus | RCMB010010 | 16 | mdpi.com |

| N,N′-bis(1,3,4-thiadiazole) piperazine derivative (6d) | Bacillus subtilis | RCMB 015 (1) | 8 | mdpi.com |

| N,N′-bis(1,3,4-thiadiazole) piperazine derivative (7b) | Escherichia coli | RCMB 010052 | 8 | mdpi.com |

| Flavone-piperazine derivative (5b) | Staphylococcus aureus | MTCC-96 | 10 | nih.gov |

| Flavone-piperazine derivative (10t) | Candida albicans | MTCC-227 | 10 | nih.gov |

Structure Activity Relationship Sar and Structural Biology Insights

Elucidation of Pharmacophoric Features for Target Affinity and Selectivity

A pharmacophore model for 1-(biphenyl-2-yl)piperazine derivatives, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin (B10506) and adrenergic receptors, typically consists of several key features. The arylpiperazine motif itself is a widely recognized scaffold that meets the structural requirements for many GPCR ligands. nih.gov

The core pharmacophoric elements essential for target binding generally include:

A Basic Nitrogen Atom: One of the nitrogen atoms of the piperazine (B1678402) ring is typically protonated at physiological pH. This positively charged center is crucial for forming a key ionic bond with a conserved acidic amino acid residue (e.g., aspartate) in the binding pocket of many target receptors.

Aromatic Regions: The biphenyl (B1667301) moiety provides two aromatic rings that engage in hydrophobic and van der Waals interactions within the receptor. These rings can participate in crucial π-π stacking or CH-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site.

A Specific Spatial Arrangement: The relative orientation of the basic nitrogen and the aromatic systems is critical. The geometry of the molecule dictates how well these features can simultaneously fit into the complementary binding pocket of the target protein.

Pharmacophore models suggest that the combination of a positive ionic center and hydrophobic aromatic groups, separated by a specific distance and geometry, is a primary determinant of affinity for many receptors targeted by this class of compounds. nih.gov

Impact of Biphenyl Moiety Substitution Patterns on Receptor Interactions

Modifications to the biphenyl moiety are a primary strategy for fine-tuning the affinity and selectivity of 1-(biphenyl-2-yl)piperazine derivatives. The nature, position, and size of substituents on either of the two phenyl rings can significantly alter the electronic and steric properties of the ligand, leading to modified interactions with its biological target. arabjchem.org

Research focused on ligands for the serotonin 5-HT₇ receptor has systematically analyzed the effect of placing various substituents on the distal phenyl ring (the one not directly attached to the piperazine). sigmaaldrich.com While all 1-(2-biphenyl)piperazine derivatives generally show poor affinity for the 5-HT₁ₐ receptor, their affinity for the 5-HT₇ receptor can be modulated by these substitutions. For example, adding a methoxy (B1213986) group to the 4-position of the distal ring can influence receptor affinity.

In related arylpiperazine scaffolds, the position of substituents has been shown to be critical. For instance, in one series of compounds targeting the P2X₇ receptor, a fluorine atom in the para position of a phenyl ring resulted in the most potent compound, whereas moving the same atom to the ortho position reduced potency threefold. nih.govacs.org Replacing the para-fluorine with other halogens like chlorine or iodine led to a dramatic decrease in activity. nih.govacs.org This highlights the high sensitivity of the receptor's binding pocket to the electronic and steric profile of the ligand's aromatic portion.

Table 1: Effect of Aromatic Ring Substitution on Biological Activity in Arylpiperazine Analogs

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| KN-62 Analogues (P2X₇ Receptor) | Fluorine | para | Most potent compound in series | nih.govacs.org |

| KN-62 Analogues (P2X₇ Receptor) | Fluorine | ortho | 3-fold reduction in potency | nih.govacs.org |

| KN-62 Analogues (P2X₇ Receptor) | Chlorine | para | Dramatic decrease in activity | nih.govacs.org |

| KN-62 Analogues (P2X₇ Receptor) | Iodine | para | Dramatic decrease in activity | nih.govacs.org |

| Antiproliferative Agents | Methyl | ortho | Enhanced antiproliferative effect | tandfonline.com |

Influence of Piperazine Ring Substituents on Biological Activity

The piperazine ring is more than just a linker; its substitution pattern profoundly affects the biological activity of the resulting compounds. The two nitrogen atoms and four carbon atoms of the ring offer multiple sites for modification. nih.govresearchgate.net

Substituents on the second nitrogen atom (N4) of the piperazine ring are common and can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. These modifications can introduce hydrogen bond acceptors, hydrophobic groups, or other functionalities to probe receptor binding pockets. nih.gov

Substitutions on the carbon atoms of the piperazine ring itself are also important. In studies of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the chirality of a methyl substituent at the 3-position of the piperazine ring was found to not significantly impact inhibitory potency, as both (S) and (R) enantiomers showed similar activity. acs.org However, the complete removal of this methyl group resulted in a 10-fold decrease in activity, indicating that while the specific stereochemistry was not critical for this target, the presence of the substituent was beneficial for potency. acs.org Similarly, adding a methyl group at the 5-position was found to decrease MAGL inhibitory activity. acs.org These findings underscore the sensitivity of target interactions to even minor structural changes on the piperazine core.

Role of Linker Length and Flexibility in Ligand-Receptor Engagement

The concept of a "linker" or "spacer" is relevant when the 1-(biphenyl-2-yl)piperazine moiety is connected to another pharmacophoric group. The length and conformational flexibility of this linker are critical variables that dictate the optimal positioning of the entire ligand within the receptor's binding site. nih.gov

Studies on related arylpiperazine derivatives have demonstrated the significant impact of linker length. In one series of P2X₇ receptor antagonists, a short, one-carbon linker between the piperazine nitrogen and a phenyl ring increased activity, while extending the linker to two carbons caused a 10-fold decrease in biological activity. nih.govacs.org This suggests a strict spatial requirement within the receptor's binding site, where a shorter linker optimally positions the connected moieties for interaction.

The flexibility of the linker is also a key determinant of activity. In a series of long-chain arylpiperazines targeting serotonin 5-HT₁ₐ and 5-HT₇ receptors, researchers compared flexible alkyl chains (pentamethylene and hexamethylene) with more rigid, partly constrained linkers (m- and p-xylyl). nih.gov For one class of derivatives, the interaction with the 5-HT₇ receptor was found to strongly favor the flexible analogs, indicating that a rigid linker may prevent the molecule from adopting the ideal conformation required for effective binding. nih.gov

Table 2: Influence of Linker Characteristics on Receptor Activity

| Target Receptor | Linker Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| P2X₇ | Increase from one to two carbons | 10-fold decrease in activity | nih.govacs.org |

| 5-HT₇ | Flexible alkyl chain vs. constrained xylyl | Flexible linkers strongly favored | nih.gov |

Conformational Analysis and Bioactive Conformations of 1-(Biphenyl-2-yl)piperazine Derivatives

The piperazine ring typically adopts a stable chair conformation. researchgate.net The orientation of substituents on this ring (axial vs. equatorial) can significantly influence biological activity. Conformational studies of 1-aryl 2-substituted piperazines have shown that an axial conformation is often preferred. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov

Molecular modeling studies are often used to predict the bioactive conformation—the specific shape the molecule adopts when it binds to its receptor. For some piperazine derivatives, the axial conformation is further stabilized by intramolecular hydrogen bonds, locking the molecule into its active shape. nih.gov The dihedral angle between the two phenyl rings of the biphenyl moiety is another critical conformational parameter that influences how the molecule fits into the hydrophobic pockets of the receptor.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a crucial role in the interaction between a drug and its target, as biological macromolecules like receptors are chiral environments. Introducing a chiral center into a 1-(biphenyl-2-yl)piperazine derivative can lead to enantiomers with markedly different biological activities.

The impact of stereochemistry is highly target-dependent. For instance, in a series of MAGL inhibitors, the (S) and (R) enantiomers of a compound with a methyl-substituted piperazine ring showed similar inhibitory activities, suggesting that this particular chiral center did not play a significant role in the binding interaction with MAGL. acs.org

However, in many other cases, one enantiomer is significantly more potent than the other. Molecular modeling studies on certain 2-substituted piperazines confirmed that the (R)-enantiomers could bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor, with key nitrogen atoms superimposing well with those of the potent agonist epibatidine. nih.gov This demonstrates that the specific 3D arrangement of atoms in one stereoisomer is often a prerequisite for optimal receptor engagement.

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of molecules with their biological activities. These models help in predicting the activity of new compounds and in understanding the structural requirements for a desired biological response.

Both 2D and 3D QSAR models have been developed for various series of compounds, including those with piperazine (B1678402) scaffolds, to predict their biological activities. 2D-QSAR methods utilize descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods consider the three-dimensional structure and properties of the molecules. These models are crucial for predicting the activity of compounds where crystallographic data of the target protein is unavailable.

For instance, QSAR models have been successfully applied to predict the inhibitory activity of compounds on enzymes like 15-lipoxygenase (15-LOX). The reliability of these models is assessed through internal and external validation, ensuring their predictive power for new compounds. Such models aid in the virtual screening of chemical libraries to identify potential new inhibitors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), analyze the steric and electrostatic fields of molecules to derive a relationship with their biological activity. These methods are particularly useful for understanding the interactions between ligands and their receptors in a three-dimensional space, providing insights for the rational design of new, more potent compounds.

Descriptor-based similarity analysis is a computational technique used to compare the properties of a set of compounds with those of known active molecules. This approach is valuable for assessing the potential of new compounds to exhibit a specific biological activity.

In the context of antipsychotic drug design, a descriptor-based similarity study was conducted on a series of novel N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides. This analysis aimed to evaluate their potential for blood-brain barrier permeation by comparing their molecular descriptors with those of standard atypical antipsychotics. The study found a good similarity, suggesting that the newly synthesized compounds have the potential to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to their protein targets and to elucidate the key interactions that stabilize the complex.

The 1-(biphenyl-2-yl)piperazine motif has been identified as a key scaffold for ligands targeting the serotonin (B10506) 7 (5-HT7) receptor. nih.govacs.orgsigmaaldrich.com Molecular docking studies have been instrumental in understanding how these ligands interact with the 5-HT7 receptor.

Studies on a series of 1-(biphenyl-2-yl)piperazine derivatives revealed that substituents on the distal phenyl ring significantly affect their affinity for the 5-HT7 receptor. nih.govacs.org Several compounds in this series demonstrated nanomolar affinities and high selectivity over other serotonin and adrenergic receptors. nih.govacs.org Molecular modeling suggests that the biphenyl (B1667301) moiety of these compounds can form specific hydrophobic interactions within the binding site of the 5-HT7 receptor.

In a study of trazodone (B27368) analogues, molecular docking was used to determine the binding mode of a dual-acting 5-HT1A/5-HT7 receptor ligand containing a 1-(biphenyl-2-yl)piperazine moiety. nih.gov The docking results indicated that the biphenyl group's orientation within the binding pocket is crucial for its activity. nih.gov For another series of aryl biphenyl-3-ylmethylpiperazines, molecular modeling proposed that a 2-methoxyphenyl group attached to the piperazine ring is essential for their antagonistic function at the 5-HT7 receptor. researchgate.net

The dopamine (B1211576) D2 receptor (D2R) is a key target for antipsychotic drugs. Due to the high homology between D2 and D3 receptors, designing selective ligands is a significant challenge. nih.govmdpi.com Homology modeling has been employed to create 3D models of the D2 receptor, which are then used in docking studies to understand ligand binding and selectivity. nih.govresearchgate.net

Molecular modeling studies, including docking simulations, have provided rational explanations for the observed affinity and selectivity of various arylpiperazine derivatives for dopamine receptors. nih.gov These studies have helped to identify key interactions within the binding pocket that contribute to the ligand's activity. For example, the presence of a pyridyl group in the ligand structure has been shown to strongly influence selectivity and affinity. nih.gov

Monoamine oxidase A (MAO-A) is an important enzyme in the metabolism of neurotransmitters and a target for antidepressant drugs. Molecular docking studies have been used to investigate the interactions of 1-(biphenyl-2-yl)piperazine derivatives and other piperazine-containing compounds with the active site of MAO-A.

In a study of novel 1,4-biphenylpiperazine derivatives, molecular docking simulations were performed to elucidate the biological activity of the most potent compounds. nih.gov These simulations help to visualize the binding mode of the inhibitors within the MAO-A active site and identify key interactions. Similarly, for a series of piperazine-substituted chalcones, molecular docking revealed that fluorine and trifluoromethyl groups on the phenyl ring interacted with the substrate cavity of the MAO-B active site. nih.gov

Docking studies of novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective MAO-A inhibitors showed that the compounds fit well within the active site. researchgate.net The interactions identified included hydrogen bonds and cation-π interactions with key amino acid residues, providing a structural basis for their inhibitory activity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 1-(Biphenyl-2-yl)piperazine and its analogues, MD simulations provide critical insights into their conformational flexibility and the dynamics of their interaction with biological targets. nih.govmdpi.com

Conformational sampling through MD simulations allows researchers to explore the accessible shapes (conformations) of the 1-(Biphenyl-2-yl)piperazine molecule. The biphenyl group, in particular, has a flexible nature, allowing it to adopt various rotational conformations that can be crucial for fitting into the hydrophobic pockets of receptors. Simulations can reveal the preferred orientations of the two phenyl rings relative to each other and the conformation of the piperazine ring, which is known to exist primarily in a chair conformation. nih.gov Understanding this conformational landscape is essential, as the molecule's three-dimensional shape dictates its binding affinity and selectivity for a specific receptor. nih.gov

| Simulation Parameter | Typical Application/Value | Purpose |

| Simulation Time | 100 ns - 3 µs | To ensure adequate sampling of conformational space and observe stable binding events. nih.govpolyu.edu.hk |

| Force Field | AMBER, GAFF | To accurately describe the potential energy of the system's atoms and their interactions. mdpi.com |

| Solvent Model | SPC, TIP3P | To simulate the aqueous physiological environment. mdpi.com |

| Analysis Metrics | RMSD, RMSF, Binding Free Energy (MM/PBSA) | To assess the stability of the ligand-protein complex, identify flexible regions, and quantify binding affinity. mdpi.compolyu.edu.hk |

This table presents typical parameters and their purposes in the context of Molecular Dynamics simulations for studying ligand-receptor interactions.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Computational strategies like virtual screening and de novo design are pivotal in the discovery of novel analogues of 1-(Biphenyl-2-yl)piperazine with improved therapeutic properties. nih.govnih.gov These methods leverage computational power to explore vast chemical spaces efficiently. dundee.ac.uku-strasbg.fr

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. u-strasbg.frnih.gov In the context of 1-(Biphenyl-2-yl)piperazine, VS can be performed in two primary ways:

Ligand-based VS: This approach uses the known structure of an active compound like 1-(Biphenyl-2-yl)piperazine as a template. The database is then searched for molecules with similar 2D or 3D structural features or pharmacophores (the essential arrangement of features for biological activity). dundee.ac.uk

Structure-based VS: When the 3D structure of the target receptor is known, molecular docking is used to "fit" candidate molecules from a library into the receptor's binding site. u-strasbg.fr The molecules are then scored based on their predicted binding affinity, allowing for the ranking and selection of the most promising candidates for further testing. u-strasbg.frnih.gov

De Novo Design is an alternative strategy where novel molecular structures are built from scratch or by modifying existing scaffolds. nih.gov Computational algorithms assemble molecular fragments or modify a starting structure like 1-(Biphenyl-2-yl)piperazine based on the steric and electronic properties of the target's binding site. This approach has the potential to generate highly original and potent compounds that may not exist in current chemical databases. For example, different substituents could be computationally added to the biphenyl or piperazine rings to explore their effect on binding affinity and selectivity. nih.gov

| Strategy | Description | Key Advantage |

| Ligand-Based Virtual Screening | Searching for molecules similar to a known active ligand. | Does not require a 3D structure of the target protein. |

| Structure-Based Virtual Screening | Docking large libraries of compounds into the target's binding site. | Can identify novel scaffolds that are structurally different from known ligands. u-strasbg.fr |

| De Novo Design | Computationally constructing novel molecules based on the properties of the binding site. nih.gov | Enables the creation of entirely new chemical entities with optimized binding characteristics. |

This table summarizes computational strategies used for the discovery of novel analogues of 1-(Biphenyl-2-yl)piperazine.

Predictive Models for Receptor Selectivity and Functional Activity

A significant challenge in drug design is achieving selectivity for the desired biological target to minimize off-target effects. Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for understanding and optimizing the receptor selectivity and functional activity of 1-(Biphenyl-2-yl)piperazine derivatives. openpharmaceuticalsciencesjournal.comnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net To build a QSAR model, a set of 1-(Biphenyl-2-yl)piperazine analogues with known binding affinities or functional activities for different receptors (e.g., serotonin and dopamine receptors) is required. nih.govnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. openpharmaceuticalsciencesjournal.com

These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, volume, surface area.

Electronic: Dipole moment, partial charges.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links these descriptors to the observed activity. openpharmaceuticalsciencesjournal.commdpi.com A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds. nih.govmdpi.com For instance, a model might reveal that adding an electron-withdrawing group at a specific position on the biphenyl ring increases selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.govsigmaaldrich.com This insight guides medicinal chemists in designing derivatives with a more desirable biological profile. openpharmaceuticalsciencesjournal.com

| QSAR Model Descriptor | Type | Potential Influence on Activity/Selectivity |

| Molar Refractivity (MR) | Physicochemical | Relates to the volume of the molecule and its polarizability, affecting how it fits and interacts within the binding pocket. mdpi.com |

| Topological Polar Surface Area (TPSA) | Topological | Correlates with hydrogen bonding potential and membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Influences hydrophobic interactions with the receptor and pharmacokinetic properties. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | Relates to the molecule's ability to accept electrons, which can be important in certain binding interactions. mdpi.com |

This table lists common molecular descriptors used in QSAR models and their potential significance in predicting the biological activity of 1-(Biphenyl-2-yl)piperazine analogues.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of lead compounds. Poor ADME profiles are a major cause of late-stage drug development failures. In silico ADME prediction tools provide a rapid and cost-effective way to evaluate the potential of 1-(Biphenyl-2-yl)piperazine analogues to become viable drugs. mdpi.comnih.govnih.gov

Computational models are used to predict a wide range of ADME properties based on the molecule's structure. researchgate.netresearchgate.net These predictions help to identify potential liabilities early on, allowing for structural modifications to improve the compound's pharmacokinetic profile. mdpi.comresearchgate.net

Key ADME properties predicted in silico include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). This is often guided by rules like Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. mdpi.com

Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. For CNS-targeting drugs based on the 1-(Biphenyl-2-yl)piperazine scaffold, predicting BBB penetration is particularly critical. researchgate.net

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound can help anticipate drug-drug interactions. researchgate.net

Excretion: Prediction of properties related to how the drug is eliminated from the body, such as aqueous solubility (LogS). mdpi.com

By analyzing the in silico ADME profile, chemists can prioritize compounds that are not only potent and selective but also possess favorable drug-like properties for further development. nih.goviaps.org.in

| ADME Property | Predicted Parameter | Desired Outcome for a CNS Drug |

| Absorption | Lipinski's Rule of Five | Compliance (0-1 violations) for good oral bioavailability. mdpi.com |

| Distribution | BBB Penetration | High probability of crossing the blood-brain barrier. researchgate.net |

| Metabolism | CYP450 Inhibition | Non-inhibitor of major isoforms to reduce drug-drug interaction risk. researchgate.net |

| Excretion | Aqueous Solubility (LogS) | Good solubility for better absorption and formulation. mdpi.com |

This table provides an overview of key in silico ADME predictions and the desirable characteristics for a 1-(Biphenyl-2-yl)piperazine-based compound intended for central nervous system activity.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, HRMS)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized molecules. uobasrah.edu.iq Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are cornerstone techniques for determining the molecular structure of organic compounds. uobasrah.edu.iq ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(Biphenyl-2-yl)piperazine, characteristic signals would be expected for the aromatic protons of the biphenyl (B1667301) group and the methylene (B1212753) protons of the piperazine (B1678402) ring. researcher.life ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. rsc.orglew.ro

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Arylpiperazine Scaffolds Data is representative and may vary based on solvent and specific substitution patterns.

| Atom Type | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Biphenyl-H | 7.20 - 7.80 (m) | 120 - 150 |

| Piperazine-H (α to N-Aryl) | ~3.10 - 3.30 (t) | ~50 - 55 |